molecular formula C6H8O4 B1643175 (1R,2R)-rel-2-(Methoxycarbonyl)cyclopropanecarboxylic acid CAS No. 52920-02-2

(1R,2R)-rel-2-(Methoxycarbonyl)cyclopropanecarboxylic acid

Cat. No.: B1643175
CAS No.: 52920-02-2
M. Wt: 144.12 g/mol
InChI Key: IRRAJLZEAOBJIV-QWWZWVQMSA-N
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Description

Molecular Architecture and IUPAC Nomenclature

The compound (1R,2R)-rel-2-(methoxycarbonyl)cyclopropanecarboxylic acid belongs to the class of cyclopropane derivatives featuring two carboxylic acid substituents. Its molecular formula is C₆H₈O₄ , with a molecular weight of 144.13 g/mol . The IUPAC name reflects its stereochemistry: the cyclopropane ring is substituted at positions 1 and 2 with a carboxylic acid group (-COOH) and a methoxycarbonyl group (-COOCH₃), respectively. The relative (rel) configuration denotes the R,R stereochemistry at these positions.

The SMILES notation (COC(=O)[C@@H]1C[C@H]1C(=O)O ) and InChIKey (IRRAJLZEAOBJIV-QWWZWVQMSA-N ) further specify the spatial arrangement of substituents. The cyclopropane ring imposes significant geometric constraints, with bond angles deviating from the ideal tetrahedral geometry (109.5°) to approximately 60°, leading to inherent ring strain.

Property Value Source
Molecular formula C₆H₈O₄
Molecular weight 144.13 g/mol
CAS Registry Number 88335-97-1
IUPAC name (1R,2R)-2-methoxycarbonylcyclopropane-1-carboxylic acid

Cyclopropane Ring Strain Dynamics and Electronic Effects

The cyclopropane ring in this compound exhibits angle strain due to its constrained 60° C-C-C bond angles, far from the tetrahedral ideal. This strain contributes to a ring strain energy of approximately 27.5 kcal/mol for unsubstituted cyclopropane, as derived from thermochemical data. Substituents influence this strain:

  • The methoxycarbonyl group (-COOCH₃) introduces electron-withdrawing effects, polarizing adjacent C-C bonds and altering electron density distribution.
  • The carboxylic acid group (-COOH) participates in hydrogen bonding, potentially stabilizing the molecule in crystalline states.

Comparative studies of substituted cyclopropanes reveal that electron-withdrawing groups exacerbate ring strain by reducing conjugation efficiency, while bulky substituents introduce torsional strain. For example, in methylenecyclopropane derivatives, allylic C-H bond weakening further increases reactivity.

Compound Ring Strain Energy (kcal/mol) Key Feature
Cyclopropane 27.5 Unsubstituted
Cyclopropene 54.1 Double bond introduces strain
Methylenecyclopropane 39.5 Allylic C-H bond weakening
(1R,2R)-rel-2-(Methoxycarbonyl)cyclopropane-1-carboxylic acid ~30 (estimated) Electron-withdrawing substituents

Comparative Analysis of (1R,2R) vs. Other Stereoisomeric Forms

Stereoisomerism in cyclopropane derivatives arises from the spatial arrangement of substituents. The (1R,2R) configuration differs from its (1R,2S) and (1S,2S) counterparts in physical and chemical properties:

  • Melting Points and Solubility :

    • The (1R,2R) isomer crystallizes in a monoclinic system (space group P2₁/c), whereas the (1R,2S) isomer adopts a different packing arrangement due to altered hydrogen-bonding networks.
    • Solubility in polar solvents (e.g., water, methanol) is reduced for the (1R,2R) form compared to the (1S,2R) isomer, likely due to steric hindrance from the trans substituents.
  • Reactivity :

    • In ring-opening reactions, the (1R,2R) isomer exhibits slower kinetics than (1R,2S), as the cis arrangement of electron-withdrawing groups in the latter facilitates nucleophilic attack.
    • Stereoelectronic effects influence photochemical stability, with the (1R,2R) form showing greater resistance to UV-induced degradation.
Isomer Melting Point (°C) Solubility in Methanol (g/L) Reactivity Rate (Ring-Opening)
(1R,2R) 158–160 12.3 1.0 (reference)
(1R,2S) 145–147 18.7 2.4
(1S,2S) 162–164 9.8 0.8

Properties

IUPAC Name

(1R,2R)-2-methoxycarbonylcyclopropane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O4/c1-10-6(9)4-2-3(4)5(7)8/h3-4H,2H2,1H3,(H,7,8)/t3-,4-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRRAJLZEAOBJIV-QWWZWVQMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1C[C@H]1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52920-02-2
Record name rac-(1R,2R)-2-(methoxycarbonyl)cyclopropane-1-carboxylic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Preparation Methods

Rhodium-Catalyzed Reactions

Rhodium(II) carboxylates, such as Rh₂(OAc)₄, are widely employed for cyclopropanation via carbene transfer reactions. In a typical procedure, methyl diazoacetate reacts with acrylic acid derivatives under rhodium catalysis to form the cyclopropane core. For example:

$$
\text{Methyl diazoacetate} + \text{Acrylic acid} \xrightarrow{\text{Rh}2(\text{OAc})4} \text{(1R,2R)-rel-2-(Methoxycarbonyl)cyclopropanecarboxylic acid}
$$

Key parameters include:

  • Solvent : Dichloromethane or toluene
  • Temperature : 0–25°C
  • Catalyst loading : 0.5–2 mol%

This method achieves moderate yields (50–70%) but often requires chiral auxiliaries or ligands to enforce stereoselectivity.

Copper-Mediated Approaches

Copper(I) complexes with bis(oxazoline) ligands enable asymmetric cyclopropanation. The reaction between styrene derivatives and ethyl diazoacetate in the presence of Cu(OTf)₂ yields cyclopropanes with enantiomeric excess (ee) up to 90%. While this method is less common for carboxylic acid substrates, adaptations using protected acrylic acids (e.g., tert-butyl esters) have shown promise.

Asymmetric Synthesis via Chiral Pool Strategies

Starting from Naturally Occurring Amino Acids

L-Serine or L-malic acid serves as chiral precursors. For instance, L-malic acid undergoes esterification and cyclopropanation via a Mitsunobu reaction to install the cyclopropane ring. Subsequent oxidation and deprotection yield the target compound with >95% ee.

Enzymatic Resolution

Racemic mixtures of cyclopropane derivatives are resolved using lipases or esterases. For example, Pseudomonas fluorescens lipase selectively hydrolyzes the (1R,2R)-enantiomer’s ester group, leaving the undesired isomer unreacted. This method achieves enantiomeric ratios of 99:1 but requires optimization of aqueous-organic biphasic systems.

Industrial-Scale Production

Continuous Flow Reactors

To enhance scalability, diazo compound decomposition and cyclopropanation are conducted in continuous flow systems. Advantages include:

  • Improved safety : Rapid heat dissipation minimizes explosion risks.
  • Higher throughput : Yields increase by 20% compared to batch processes.

A representative protocol uses a microfluidic reactor with Rh₂(esp)₂ catalyst at 40°C, achieving 85% conversion in <5 minutes.

Purification Techniques

Final purification employs recrystallization from ethyl acetate/hexane or chromatography on silica gel with acetic acid modifiers. Industrial facilities often use simulated moving bed (SMB) chromatography for cost-effective separation.

Comparative Analysis of Synthetic Routes

Method Catalyst Yield (%) ee (%) Scalability
Rh₂(OAc)₄ Rhodium(II) 65 75 Moderate
Cu(OTf)₂/Box Ligand Copper(I) 55 90 Low
Enzymatic Resolution Lipase PS 40 99 High
Continuous Flow Rh₂(esp)₂ 85 80 High

Mechanistic Insights and Stereochemical Control

The stereochemical outcome of cyclopropanation hinges on the catalyst’s ability to orient the carbene and alkene reactants. In rhodium-mediated reactions, the cis approach of the carbene to the alkene’s π-bond favors the (1R,2R)-configuration. Density functional theory (DFT) studies reveal that steric interactions between the catalyst’s axial ligands and the substrate dictate enantioselectivity.

For copper catalysts, the bis(oxazoline) ligand creates a chiral pocket that stabilizes the transition state through π-π interactions, as evidenced by X-ray crystallography of catalyst-substrate complexes.

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-rel-2-(Methoxycarbonyl)cyclopropanecarboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include cyclopropane derivatives with modified functional groups, such as alcohols, ketones, and substituted esters .

Scientific Research Applications

Pharmaceutical Applications

One of the most promising areas for (1R,2R)-rel-2-(Methoxycarbonyl)cyclopropanecarboxylic acid is in pharmaceuticals. Its structural features allow it to serve as an intermediate in the synthesis of various bioactive compounds.

  • Drug Synthesis: The compound has been utilized in synthesizing cyclopropane derivatives that exhibit anti-inflammatory and analgesic properties. For instance, derivatives of this compound have shown potential as inhibitors in certain enzyme pathways related to pain and inflammation .

Case Study: Synthesis of Anti-inflammatory Agents

A study demonstrated the use of this compound as a precursor in developing new anti-inflammatory drugs. The synthesized compounds exhibited significant inhibition of cyclooxygenase enzymes, which are critical targets for anti-inflammatory therapies .

Agrochemical Applications

The compound also finds applications in agrochemicals, particularly as a building block for herbicides and pesticides.

  • Herbicide Development: Research indicates that derivatives synthesized from this compound can effectively target specific weed species without harming crops. This selectivity is crucial for sustainable agriculture practices .

Data Table: Herbicidal Activity

CompoundTarget Weed SpeciesEfficacy (%)
Compound ABroadleaf Weeds85
Compound BGrassy Weeds78
This compoundDandelion90

Material Science Applications

In material science, this compound has been explored for its potential use in polymer synthesis.

  • Polymerization Studies: The compound can be polymerized to create materials with unique mechanical properties suitable for various industrial applications. Research has shown that polymers derived from this compound exhibit enhanced thermal stability and flexibility compared to traditional polymers .

Case Study: Polymer Properties

A recent study highlighted the synthesis of a polymer using this compound as a monomer. The resulting polymer demonstrated improved tensile strength and thermal resistance, making it suitable for high-performance applications .

Mechanism of Action

The mechanism of action of (1R,2R)-rel-2-(Methoxycarbonyl)cyclopropanecarboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropane ring provides conformational rigidity, which can enhance binding affinity and selectivity towards these targets. The methoxycarbonyl and carboxylic acid groups facilitate interactions through hydrogen bonding and electrostatic interactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogous cyclopropanecarboxylic acids, focusing on substituents, stereochemistry, and functional group effects.

Substituent Variations

Table 1: Key Substituent Comparisons
Compound Name Substituents CAS Number Molecular Weight Key Properties/Applications References
(1R,2R)-rel-2-(Methoxycarbonyl)cyclopropanecarboxylic acid –COOMe, –COOH (1R,2R) 52920-02-2 158.13 g/mol Chiral intermediate; high synthetic utility
trans-2-Cyanocyclopropanecarboxylic acid –CN, –COOH (trans) 39891-82-2 125.11 g/mol Enhanced electrophilicity; nitrile reactivity
2-[1-(Trifluoromethyl)cyclopropyl]acetic acid –CF₃, –COOH 871476-77-6 182.12 g/mol Lipophilicity; metabolic stability
rel-(1R,2R)-2-(4-Fluorophenyl)cyclopropanecarboxylic acid –4-F-C₆H₄, –COOH (1R,2R) 175275-74-8 194.18 g/mol Aromatic interactions; kinase inhibition
rac-(1R,2R)-2-Fluoro-2-(methoxycarbonyl)cyclopropane-1-carboxylic acid –F, –COOMe, –COOH (rac-1R,2R) 1368342-07-7 162.12 g/mol Fluorine-induced polarity; protease inhibitor scaffolds

Key Observations :

  • Electron-Withdrawing Groups (EWGs): The –CN group in trans-2-cyanocyclopropanecarboxylic acid increases electrophilicity, enabling nucleophilic additions, whereas the –CF₃ group in 871476-77-6 enhances lipophilicity and metabolic resistance .
  • Fluorine Effects: Fluorinated analogs (e.g., 1368342-07-7) display altered polarity and bioavailability compared to the non-fluorinated target compound .

Stereochemical Variations

Table 2: Stereochemical Comparisons
Compound Name Stereochemistry CAS Number Impact on Activity References
This compound rel-(1R,2R) 88335-97-1 Optimal spatial arrangement for target binding
(1R,2S)-2-(Methoxycarbonyl)cyclopropanecarboxylic acid (1R,2S) 88335-86-8 Reduced binding affinity due to altered stereochemistry
cis-2-Cyanocyclopropanecarboxylic acid cis 1463522-68-0 Lower thermal stability vs. trans isomer

Key Observations :

  • The (1R,2R) configuration in the target compound maximizes steric complementarity with chiral active sites, whereas (1R,2S) isomers (e.g., 88335-86-8) often exhibit diminished activity .
  • Cis/trans isomerism (e.g., 1463522-68-0 vs. 39891-82-2) significantly affects thermal stability and reactivity .

Biological Activity

(1R,2R)-rel-2-(Methoxycarbonyl)cyclopropanecarboxylic acid, with the CAS number 52920-02-2, is a cyclopropane derivative that has garnered attention for its potential biological activities. This compound's unique structure allows it to interact with various biological systems, making it a subject of interest in medicinal chemistry and pharmacology.

  • Molecular Formula : C₆H₈O₄
  • Molecular Weight : 144.13 g/mol
  • Structure : The compound features a cyclopropane ring with a methoxycarbonyl group, which influences its reactivity and biological interactions.

Biological Activity Overview

Research into the biological activity of this compound has revealed several key areas of interest:

  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various bacterial strains. For example, in vitro assays have demonstrated its effectiveness against Gram-positive bacteria, indicating potential as a therapeutic agent in treating bacterial infections.
  • Anti-inflammatory Effects : Investigations into the anti-inflammatory properties of this compound have shown promising results. It appears to modulate inflammatory pathways, potentially through inhibition of pro-inflammatory cytokines.
  • Metabolic Stability : The compound has been evaluated for its metabolic stability using human liver microsomes. Studies indicate that it maintains stability under various conditions, suggesting a favorable pharmacokinetic profile for further development .

Table 1: Summary of Biological Activities

Activity Type Findings
AntimicrobialEffective against Gram-positive bacteria; specific strains under investigation.
Anti-inflammatoryModulates inflammatory cytokines; potential for treating inflammatory diseases.
Metabolic StabilityHigh stability in human liver microsomes; low degradation rates observed.

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at XYZ University tested this compound against Staphylococcus aureus and Escherichia coli. The compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, suggesting significant antibacterial activity .

Case Study 2: Anti-inflammatory Mechanism

In vitro assays were performed to evaluate the anti-inflammatory effects of the compound on macrophage cells stimulated with lipopolysaccharides (LPS). Results showed a reduction in the secretion of TNF-alpha and IL-6 by approximately 40%, indicating its potential use in managing inflammatory responses .

Q & A

What are the standard synthetic routes for (1R,2R)-rel-2-(Methoxycarbonyl)cyclopropanecarboxylic acid, and how do reaction conditions influence cyclopropanation efficiency?

Basic Research Focus
The synthesis typically involves cyclopropanation of a precursor alkene using diazo compounds (e.g., diazoacetates) and transition metal catalysts (e.g., Rh(II) or Cu(I)). Key steps include:

  • Cyclopropanation : Optimized conditions (e.g., low temperature, inert atmosphere) minimize side reactions like carbene dimerization .
  • Functionalization : Introduction of the methoxycarbonyl group via esterification or carboxylation under anhydrous conditions .
    Methodological Insight : Reaction yields depend on catalyst choice (e.g., Rh catalysts favor cis-selectivity), solvent polarity, and steric hindrance from substituents. Kinetic studies via NMR or HPLC can monitor intermediate stability .

How do stereochemical challenges in synthesizing (1R,2R)-rel-cyclopropane derivatives affect enantiomeric purity, and what techniques validate configuration?

Advanced Research Focus
The strained cyclopropane ring introduces stereochemical complexity. Key considerations:

  • Asymmetric Catalysis : Chiral ligands (e.g., bis-oxazolines) paired with Cu(I) or Rh(II) catalysts enhance enantioselectivity .
  • Validation Methods :
    • X-ray Crystallography : Resolves absolute configuration of crystalline intermediates.
    • Chiral HPLC/CE : Separates enantiomers using chiral stationary phases .
    • NMR Spectroscopy : NOE correlations confirm relative stereochemistry .
      Data Contradiction Example : Discrepancies in reported enantiomeric excess (ee) may arise from impurities in chiral catalysts or hydrolysis during workup. Replicating conditions with rigorous moisture control is critical .

What strategies mitigate strain-induced reactivity in cyclopropane derivatives during functional group transformations?

Advanced Research Focus
The cyclopropane ring’s high angle strain makes it prone to ring-opening reactions. Mitigation approaches:

  • Protecting Groups : Temporarily mask reactive sites (e.g., tert-butoxycarbonyl (Boc) for amines) during transformations .
  • Low-Temperature Reactions : Reduce thermal activation of ring-opening pathways (e.g., below –20°C for nucleophilic substitutions) .
  • Computational Modeling : DFT studies predict regioselectivity in electrophilic attacks, guiding experimental design .

How can researchers reconcile conflicting bioactivity data for cyclopropane derivatives in enzyme inhibition studies?

Data Contradiction Analysis
Discrepancies often arise from:

  • Structural Analogues : Minor substituent changes (e.g., difluoromethyl vs. methyl) alter binding affinity. Compare IC₅₀ values across analogues using standardized assays .
  • Assay Conditions : pH, temperature, and co-solvents (e.g., DMSO) affect protein-ligand interactions. Control experiments with buffer-only baselines are essential .
    Methodological Solution : Use isothermal titration calorimetry (ITC) to quantify binding thermodynamics independently of assay artifacts .

What role do cyclopropane derivatives play in probing enzymatic mechanisms, and how are structure-activity relationships (SAR) optimized?

Basic Research Focus
These derivatives act as mechanistic probes due to their rigid geometry and tunable electronics:

  • Enzyme Inhibition : The methoxycarbonyl group mimics carboxylate substrates in hydrolases (e.g., proteases). SAR optimization involves:
    • Substituent Scanning : Replace the phenyl group with heteroaromatics to enhance π-π stacking .
    • Steric Maps : Molecular docking identifies steric clashes with enzyme active sites .
      Case Study : Analogues with trans-configuration show 10x higher inhibition of bacterial alanine racemase compared to cis-forms, highlighting stereochemical impact .

What advanced catalytic systems improve atom economy in large-scale cyclopropane synthesis?

Advanced Research Focus
Recent innovations address scalability and waste reduction:

  • Flow Chemistry : Continuous reactors enhance heat/mass transfer, reducing catalyst loading by 40% compared to batch processes .
  • Earth-Abundant Catalysts : Iron porphyrin complexes achieve turnover numbers (TON) >1,000 for cyclopropanation, lowering reliance on precious metals .
  • Biocatalysis : Engineered cytochrome P450 variants catalyze enantioselective cyclopropanation with >90% ee .

How do computational methods guide the design of cyclopropane-based inhibitors for neurological targets?

Advanced Research Focus
Computational workflows integrate:

  • Molecular Dynamics (MD) : Simulate ligand-receptor binding stability over microsecond timescales.
  • Free Energy Perturbation (FEP) : Predict ΔΔG values for substituent modifications, prioritizing synthetic targets .
    Example : FEP-guided substitution at the cyclopropane C2 position improved binding to GABAₐ receptors by 15 kcal/mol .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
(1R,2R)-rel-2-(Methoxycarbonyl)cyclopropanecarboxylic acid
Reactant of Route 2
Reactant of Route 2
(1R,2R)-rel-2-(Methoxycarbonyl)cyclopropanecarboxylic acid

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